molecular formula C20H18N4O6 B12472635 4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile CAS No. 125880-54-8

4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile

Cat. No.: B12472635
CAS No.: 125880-54-8
M. Wt: 410.4 g/mol
InChI Key: BQPLOAZGSWZEOS-UHFFFAOYSA-N
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Description

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile is a complex organic compound with the molecular formula C20H18N4O6.

Preparation Methods

The synthesis of 4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The cyano groups can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents such as halogenating agents.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile can be compared with other similar compounds, such as:

    4-[6-(4-cyano-2-fluorophenoxy)hexoxy]-3-nitrobenzonitrile: Similar structure but with a fluorine atom instead of a nitro group.

    4-[6-(4-cyano-2-methylphenoxy)hexoxy]-3-nitrobenzonitrile: Similar structure but with a methyl group instead of a nitro group.

Properties

CAS No.

125880-54-8

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

4-[6-(4-cyano-2-nitrophenoxy)hexoxy]-3-nitrobenzonitrile

InChI

InChI=1S/C20H18N4O6/c21-13-15-5-7-19(17(11-15)23(25)26)29-9-3-1-2-4-10-30-20-8-6-16(14-22)12-18(20)24(27)28/h5-8,11-12H,1-4,9-10H2

InChI Key

BQPLOAZGSWZEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCCCCCOC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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